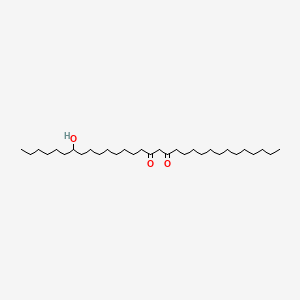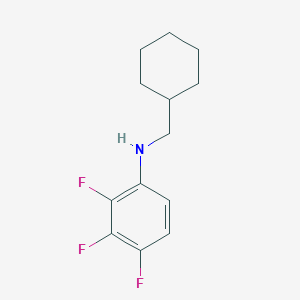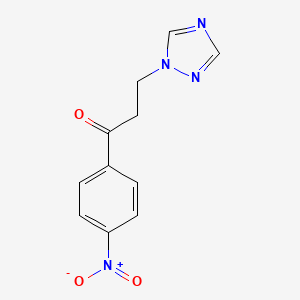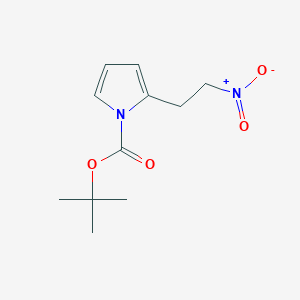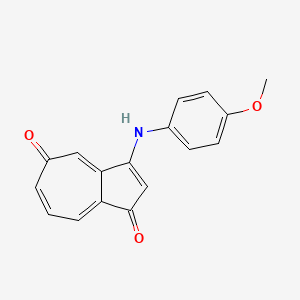
3-(4-Methoxyanilino)azulene-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyanilino)azulene-1,5-dione is a compound that belongs to the class of azulene derivatives. Azulene is a non-alternant, aromatic hydrocarbon known for its unique chemical structure and properties, such as its bright blue color and dipole moment . The compound this compound is characterized by the presence of a methoxyaniline group attached to the azulene core, which imparts distinct chemical and physical properties.
Preparation Methods
The synthesis of 3-(4-Methoxyanilino)azulene-1,5-dione typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as azulene and 4-methoxyaniline.
Reaction Conditions: The reaction involves the formation of an intermediate compound through a series of condensation and substitution reactions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
3-(4-Methoxyanilino)azulene-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions, such as electrophilic or nucleophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-Methoxyanilino)azulene-1,5-dione involves its interaction with molecular targets and pathways. For example, azulene derivatives have been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammation . Additionally, the compound’s unique electronic properties allow it to participate in various biochemical pathways, contributing to its biological activities.
Comparison with Similar Compounds
3-(4-Methoxyanilino)azulene-1,5-dione can be compared with other similar compounds, such as:
Azulene: The parent compound, azulene, shares the same core structure but lacks the methoxyaniline group.
Chamazulene: Another azulene derivative, chamazulene, is known for its anti-inflammatory and antioxidant activities.
The presence of the methoxyaniline group in this compound imparts unique chemical and biological properties, making it distinct from other azulene derivatives.
Properties
CAS No. |
851680-83-6 |
|---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
3-(4-methoxyanilino)azulene-1,5-dione |
InChI |
InChI=1S/C17H13NO3/c1-21-13-7-5-11(6-8-13)18-16-10-17(20)14-4-2-3-12(19)9-15(14)16/h2-10,18H,1H3 |
InChI Key |
RKTHFTSIZPAEDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=O)C3=CC=CC(=O)C=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


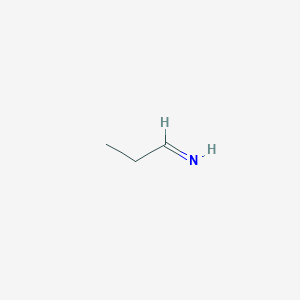
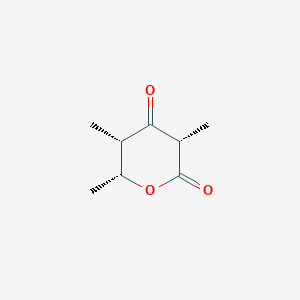

![2-[(2R)-3,6-Dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14180340.png)

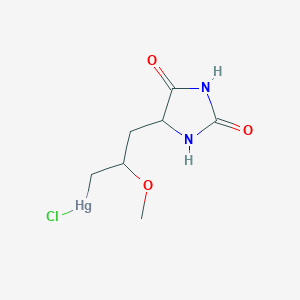

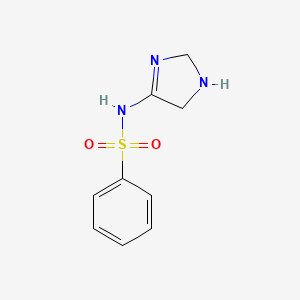
![N-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14180374.png)
